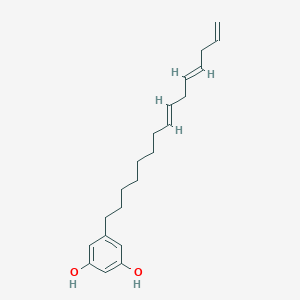![molecular formula C17H13ClN2O2S B227361 1-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methylphthalazine](/img/structure/B227361.png)
1-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methylphthalazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methylphthalazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of 1-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methylphthalazine is not fully understood. However, it is believed to exert its antimicrobial and antifungal effects by disrupting the cell membrane of microorganisms. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
1-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methylphthalazine has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been found to reduce the levels of reactive oxygen species and lipid peroxidation in cells. In addition, it has been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methylphthalazine in lab experiments is its broad-spectrum antimicrobial and antifungal activity. It can be used to test the efficacy of different antimicrobial and antifungal agents. However, one of the limitations of using this compound is its potential toxicity. It can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methylphthalazine. One direction is to investigate its potential use as a fluorescent probe for the detection of metal ions. Another direction is to study its potential use as a ligand in coordination chemistry. In addition, further studies are needed to fully understand its mechanism of action and to investigate its potential use in the treatment of cancer and other diseases.
Méthodes De Synthèse
1-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methylphthalazine can be synthesized using different methods. One of the most commonly used methods involves the reaction of 6-chloro-1,3-benzodioxole-5-carbaldehyde with 4-methylphthalhydrazide in the presence of a thiol reagent such as thiourea or thioglycolic acid. The reaction is carried out in a solvent such as ethanol or acetonitrile under reflux conditions for several hours. The product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
1-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methylphthalazine has been studied extensively for its potential applications in various fields. It has been found to have antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, it has been investigated for its potential use as a ligand in coordination chemistry.
Propriétés
Nom du produit |
1-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methylphthalazine |
|---|---|
Formule moléculaire |
C17H13ClN2O2S |
Poids moléculaire |
344.8 g/mol |
Nom IUPAC |
1-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-4-methylphthalazine |
InChI |
InChI=1S/C17H13ClN2O2S/c1-10-12-4-2-3-5-13(12)17(20-19-10)23-8-11-6-15-16(7-14(11)18)22-9-21-15/h2-7H,8-9H2,1H3 |
Clé InChI |
XROYOOARSTZEHG-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(C2=CC=CC=C12)SCC3=CC4=C(C=C3Cl)OCO4 |
SMILES canonique |
CC1=NN=C(C2=CC=CC=C12)SCC3=CC4=C(C=C3Cl)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-methyl-](/img/structure/B227344.png)
![10-{[(4-chlorophenyl)sulfanyl]acetyl}-11-(2-furyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B227349.png)

![{[4-(4-Methylphenyl)-1-phthalazinyl]sulfanyl}(phenyl)acetic acid](/img/structure/B227360.png)


![4-[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227401.png)
amino]propanamide](/img/structure/B227403.png)

![2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B227421.png)
